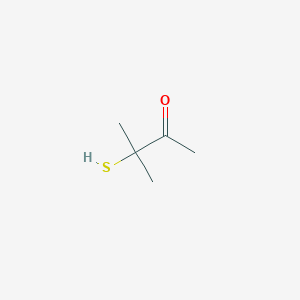
2-Butanone, 3-mercapto-3-methyl-(6CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) is a sulfur-containing organic compound with the molecular formula C5H10OS. It is known for its distinct sulfurous odor and is primarily found in meat and meat products. This compound is formed through the Maillard reaction, which involves the interaction between sugars and amino acids such as cysteine or thiamin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) can be synthesized from 2,4,5-trimethyl-2-ethyl-3-thiazoline through butylation and subsequent hydrolysis. Another method involves the reaction of an oxo-compound with sulfur or polysulfides and ammonia at room temperature .
Industrial Production Methods: In industrial settings, 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) is produced through the Maillard reaction, which is a non-enzymatic browning process that occurs when reducing sugars react with amino acids. This method is widely used in the food industry to create meat-like flavors .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products Formed:
Oxidation: Oxidation of 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can yield various alkylated derivatives.
Applications De Recherche Scientifique
2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a flavoring agent in the food industry due to its meat-like aroma.
Biology: The compound is studied for its role in the Maillard reaction and its impact on food chemistry.
Medicine: Research is ongoing to explore its potential anti-inflammatory properties.
Industry: It is utilized in the production of flavors and fragrances.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) involves its interaction with molecular targets through its sulfur-containing functional group. This interaction can lead to the formation of various sulfur-containing compounds, which contribute to its distinct odor and flavor. The compound’s effects are primarily mediated through the Maillard reaction pathways .
Comparaison Avec Des Composés Similaires
- 3-Mercapto-2-butanone
- 3-Mercapto-2-butanol
- 3-Mercapto-2,5-hexanedione
- 2-Mercapto-3-butanone
Uniqueness: 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) is unique due to its specific structure, which imparts a distinct sulfurous odor and flavor. Its formation through the Maillard reaction and its applications in the food industry set it apart from other similar compounds .
Propriétés
Numéro CAS |
42855-44-7 |
|---|---|
Formule moléculaire |
C5H10OS |
Poids moléculaire |
118.193 |
Pureté |
95% min. |
Synonymes |
3-Mercapto-3-methyl-2-butanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B1147846.png)
